4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclopropyl group, a methanesulfonyl group, and a thiophen-2-yl group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The synthetic route typically involves the following steps:
Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles or other suitable precursors.
Introduction of the cyclopropyl group: This step involves the alkylation of the triazole ring with cyclopropyl halides.
Addition of the methanesulfonyl group: This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base.
Attachment of the thiophen-2-yl group: This step involves the coupling of the intermediate with thiophene derivatives under suitable conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1,2,4-Triazole: The parent compound with a simpler structure.
Fluconazole: A triazole antifungal agent with a different substitution pattern.
Voriconazole: Another antifungal agent with a triazole ring and different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyclopropyl-3-methylsulfonyl-5-thiophen-2-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-17(14,15)10-12-11-9(8-3-2-6-16-8)13(10)7-4-5-7/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFMVFBRRQTGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(N1C2CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.